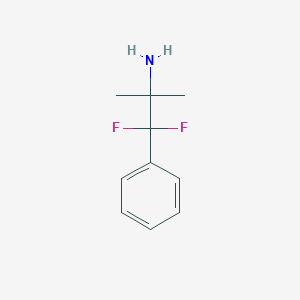

1,1-Difluoro-2-methyl-1-phenylpropan-2-amine

Description

1,1-Difluoro-2-methyl-1-phenylpropan-2-amine is a fluorinated amine derivative featuring a phenyl group at the C1 position, two fluorine atoms at C1, and a methyl group at C2. The difluoro substitution likely enhances metabolic stability and lipophilicity, while the methyl group may influence steric effects and solubility.

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

1,1-difluoro-2-methyl-1-phenylpropan-2-amine |

InChI |

InChI=1S/C10H13F2N/c1-9(2,13)10(11,12)8-6-4-3-5-7-8/h3-7H,13H2,1-2H3 |

InChI Key |

WCFRAVQXVMFJAZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Difluoro-2-methyl-1-phenylpropan-2-amine typically involves the introduction of fluorine atoms into the phenethylamine structure. One common method is the fluorination of a precursor compound using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to achieve high yields and purity, often involving multiple purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,1-Difluoro-2-methyl-1-phenylpropan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted phenethylamine derivatives.

Scientific Research Applications

1,1-Difluoro-2-methyl-1-phenylpropan-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,1-Difluoro-2-methyl-1-phenylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

a. Fluorine Substitution Patterns

- 1-(2,4-Difluorophenyl)propan-1-amine (CAS 623143-41-9) : This analog has a 2,4-difluorophenyl group attached to a propan-1-amine backbone. Unlike the target compound, the amine group is at C1 instead of C2, and the fluorine atoms are on the phenyl ring rather than the propan-2-amine core. Such positional differences can alter electronic properties and binding affinities .

- 1-Fluoro-3-phenylpropan-2-amine (CAS 70824-86-1) : Features a single fluorine atom at C1 and a phenyl group at C3. The absence of a second fluorine and the shifted phenyl group may reduce steric hindrance and electronic withdrawal effects compared to the target compound .

Table 1: Structural Comparison

| Compound Name | Fluorine Position | Phenyl Position | Amine Position | Key Structural Differences |

|---|---|---|---|---|

| 1,1-Difluoro-2-methyl-1-phenylpropan-2-amine | C1 (2F) | C1 | C2 | Difluoro + methyl substitution |

| 1-(2,4-Difluorophenyl)propan-1-amine | Phenyl (2F) | C1 | C1 | Phenyl fluorine; amine at C1 |

| 1-Fluoro-3-phenylpropan-2-amine | C1 (1F) | C3 | C2 | Monofluoro; phenyl at C3 |

b. Impact of Methyl Groups

- The methyl group at C2 in the target compound is absent in analogs like 1-(difluoromethyl)cyclopropan-1-amine (CAS 1314398-34-9), which instead incorporates a cyclopropane ring. Cyclopropane rings confer rigidity, whereas methyl groups enhance steric bulk without restricting conformational flexibility .

Physicochemical Properties

Fluorine substitution generally increases lipophilicity (logP) and metabolic stability. For example:

Table 2: Physicochemical Trends

| Property | Target Compound | 1-(2,4-Difluorophenyl)propan-1-amine | 1-Fluoro-3-phenylpropan-2-amine |

|---|---|---|---|

| LogP (Predicted) | High (due to 2F + methyl) | Moderate (phenyl F) | Moderate (single F) |

| Metabolic Stability | Likely high | Moderate | Lower (single F) |

| Solubility | Lower (hydrophobic groups) | Higher (amine at C1) | Moderate |

Biological Activity

1,1-Difluoro-2-methyl-1-phenylpropan-2-amine, also known as a dopamine and norepinephrine reuptake inhibitor, has garnered attention for its potential therapeutic applications. This compound is primarily researched for its effects on neurotransmitter systems, particularly in relation to conditions such as Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This article aims to explore the biological activity of this compound through various studies, mechanisms of action, and potential applications.

The primary mechanism by which this compound exerts its effects is through the inhibition of the reuptake of dopamine and norepinephrine. This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing their availability and activity in the brain. Such modulation may contribute to improved cognitive functions and mood stabilization.

Neurotransmitter Interaction

Research indicates that the compound interacts with various neurotransmitter systems. Notably, it has been shown to enhance dopamine signaling, which is crucial for mood regulation and cognitive functions. The increased availability of norepinephrine also suggests potential benefits in enhancing alertness and attention.

Cognitive Enhancement

Studies have suggested that this compound may possess cognitive enhancement properties. In animal models, it has been observed to improve performance in tasks requiring attention and memory retention, indicating its potential utility in treating cognitive deficits associated with ADHD and other disorders.

ADHD Treatment

In a controlled study involving animal models of ADHD, administration of this compound resulted in significant reductions in hyperactive behaviors compared to control groups. The study highlighted the compound's ability to modulate neurotransmitter levels effectively, leading to improved behavioral outcomes.

Narcolepsy Research

Another study explored the effects of this compound on sleep-wake cycles in narcoleptic models. Results indicated that it could promote wakefulness and reduce excessive daytime sleepiness by enhancing norepinephrine activity.

Data Table: Summary of Biological Activities

| Activity | Findings | Reference |

|---|---|---|

| Dopamine Reuptake Inhibition | Increased dopamine levels leading to enhanced mood | |

| Norepinephrine Reuptake Inhibition | Enhanced alertness and attention | |

| Cognitive Enhancement | Improved performance on memory tasks | |

| Behavioral Modulation | Reduction in hyperactive behaviors in ADHD models | |

| Wakefulness Promotion | Reduction in daytime sleepiness in narcoleptic models |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.